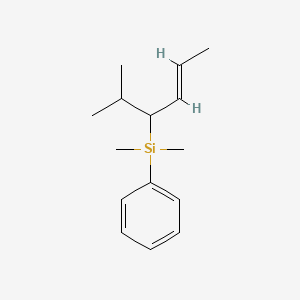
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dimethyl group, and a (e)-2-methylhex-4-en-3-yl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are known for their diverse applications in various fields, including materials science, organic synthesis, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane typically involves the hydrosilylation of alkenes with phenylsilane derivatives. One common method is the reaction of phenylsilane with (e)-2-methylhex-4-en-3-yl chloride in the presence of a platinum catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of platinum-based catalysts is common due to their high activity and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-hydrogen bond to silicon-alkyl bonds.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silicon-alkyl derivatives.
Substitution: Functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent in organic synthesis to protect hydroxyl groups.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, including adhesives, sealants, and coatings.
Mecanismo De Acción
The mechanism by which Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane exerts its effects involves the formation of silicon-oxygen or silicon-carbon bonds. The silicon atom in the compound can form stable bonds with various functional groups, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as the protection of hydroxyl groups in organic synthesis or the modification of biomolecules in biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar in structure but lacks the (e)-2-methylhex-4-en-3-yl group.
Dimethylphenylsilane: Similar but without the (e)-2-methylhex-4-en-3-yl group.
Trimethylsilane: Contains three methyl groups instead of the phenyl and (e)-2-methylhex-4-en-3-yl groups.
Uniqueness
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane is unique due to the presence of the (e)-2-methylhex-4-en-3-yl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and stability.
Propiedades
Fórmula molecular |
C15H24Si |
|---|---|
Peso molecular |
232.44 g/mol |
Nombre IUPAC |
dimethyl-[(E)-2-methylhex-4-en-3-yl]-phenylsilane |
InChI |
InChI=1S/C15H24Si/c1-6-10-15(13(2)3)16(4,5)14-11-8-7-9-12-14/h6-13,15H,1-5H3/b10-6+ |
Clave InChI |
UVFGYCRUBJYRMD-UXBLZVDNSA-N |
SMILES isomérico |
C/C=C/C(C(C)C)[Si](C)(C)C1=CC=CC=C1 |
SMILES canónico |
CC=CC(C(C)C)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


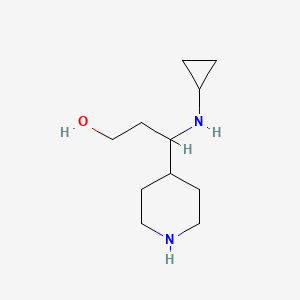
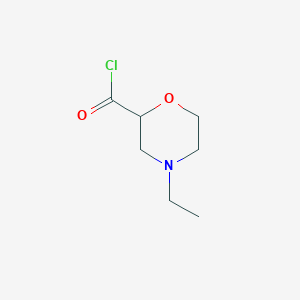
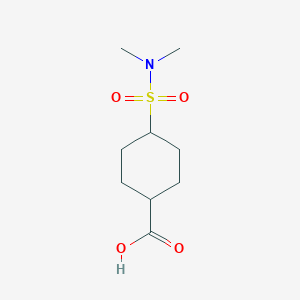
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
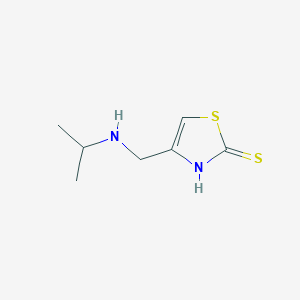
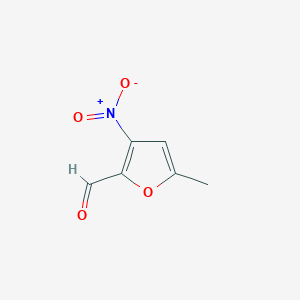

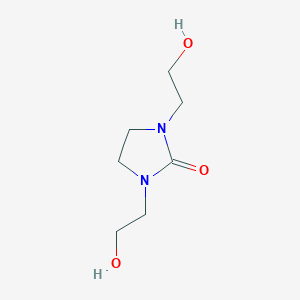
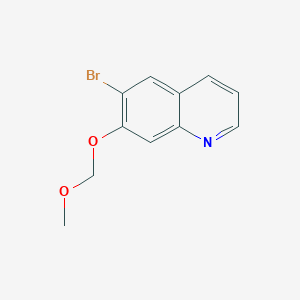
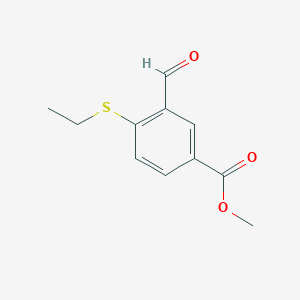
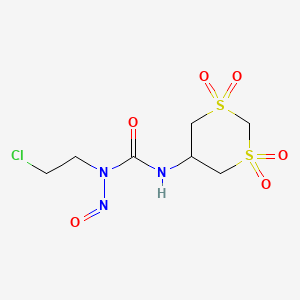

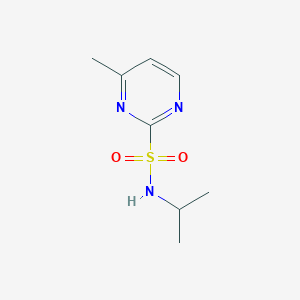
![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)
